N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Description
N-(2,5-Dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative featuring a 2,5-dimethoxyphenyl substituent. The bicyclo[2.2.1]heptane core confers rigidity, while substituents on the phenyl ring modulate electronic, steric, and solubility characteristics. This analysis focuses on comparisons with structurally related compounds, emphasizing substituent effects and empirical data from the literature.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-17(2)18(3)8-9-19(17,11-15(18)21)16(22)20-13-10-12(23-4)6-7-14(13)24-5/h6-7,10H,8-9,11H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCDCMDYARPMII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NC3=C(C=CC(=C3)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves a multi-step process. One common method includes the use of a formal [4+2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic core or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the bicyclic core.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly as a selective antagonist for chemokine receptors like CXCR2.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific mechanical or chemical properties.
Biological Research: The compound’s interactions with biological targets are explored to understand its effects on cellular processes and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. For instance, as a CXCR2 antagonist, it binds to the CXCR2 receptor, inhibiting its activation by chemokines like interleukin-8 . This blockade can prevent downstream signaling pathways involved in inflammation and cancer metastasis.
Comparison with Similar Compounds
Key Observations :
- Steric and Solubility : The 2,5-difluoro analog (STK781116) has a lower molecular weight (307.34 vs. hypothetical ~337 for dimethoxy) and reduced steric bulk compared to methoxy-substituted derivatives.
- logP Trends : The 3,4-difluoro analog (logP 3.23) suggests moderate lipophilicity, which would likely increase with methoxy substituents due to their higher hydrophobicity .
Substituent Effects on Physicochemical Properties
Methoxy vs. Fluoro Groups :
- Lipophilicity : Methoxy groups (logP contribution ~+0.12 per group) are more lipophilic than fluorine (~-0.38 per group). A 2,5-dimethoxy analog would thus exhibit a significantly higher logP than fluorinated counterparts, impacting membrane permeability and bioavailability.
- This difference may alter solubility profiles; fluorinated analogs may have better aqueous solubility .
Comparison with Non-Bicyclic Analogs
describes N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide, a non-bicyclic compound with a 2,5-dimethoxyphenyl group . While structurally distinct, its acetamide linkage and dimethoxy substitution highlight:
- Bioisosteric Potential: The acetamide group may mimic carboxamide hydrogen-bonding patterns, though the bicyclic core’s rigidity could enhance target binding selectivity.
- Metabolic Stability : Trifluoromethyl and methoxy groups in ’s compound suggest combined strategies for optimizing pharmacokinetics.
Biological Activity
N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H23NO3
- Molecular Weight : 299.37 g/mol
The compound features a bicyclic structure which contributes to its unique biological properties.
Research indicates that the primary mechanism of action for this compound involves modulation of ion channels and neurotransmitter systems:
- KCNQ Potassium Channels : The compound interacts with KCNQ2 and KCNQ4 potassium channels, leading to increased potassium ion flow across the cell membrane. This results in a reduction of neuronal excitability and modulation of electrical signaling within neurons.
1. Anticancer Activity
Recent studies have suggested that compounds similar to this compound exhibit significant anticancer properties:
- Mechanism : Induction of apoptosis in cancer cells through mitochondrial pathways.
- Case Study : A related compound demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating potent anticancer activity.
2. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties:
- Mechanism : Inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- Research Findings : Studies show that related compounds can reduce inflammation markers in vitro by decreasing the production of TNF-alpha and IL-6.
Data Table of Biological Activities
| Activity Type | Mechanism of Action | Case Study/Findings |
|---|---|---|
| Anticancer | Induction of apoptosis via mitochondrial pathways | IC50 = 0.05 μM against MDA468 breast cancer cells |
| Anti-inflammatory | Inhibition of COX and pro-inflammatory cytokines | Reduction in TNF-alpha and IL-6 production in vitro |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
